molecular formula C8H8N+ B14414233 N-Methylidene(phenyl)methaniminium CAS No. 82880-17-9

N-Methylidene(phenyl)methaniminium

Cat. No.: B14414233
CAS No.: 82880-17-9
M. Wt: 118.16 g/mol
InChI Key: JXWUSCZKOXGWML-UHFFFAOYSA-N
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Description

N-Methylidene(phenyl)methaniminium is a methaniminium compound of significant interest in chemical research, particularly for its potential in antimicrobial development and materials science. Guanidine and methaniminium derivatives are recognized for their potent antibacterial activities, with some closely related compounds demonstrating efficacy against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) . The biological activity is often attributed to the molecule's ability to interact with bacterial cell membranes and potentially disrupt essential proteins involved in cell division, such as FtsZ . Beyond microbiology, methaniminium derivatives serve as key organic components in the synthesis of advanced materials, including organic-inorganic hybrid nanoflowers, which are explored for their enhanced catalytic activity and potential in biocatalysis and biosensing applications . Furthermore, compounds with methaniminium cores are investigated for their photoluminescent properties and potential use in optical devices, given the tunable electronic characteristics of conjugated π-systems . Researchers value this chemical as a versatile building block for constructing more complex molecular architectures and for probing structure-activity relationships in drug discovery. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

82880-17-9

Molecular Formula

C8H8N+

Molecular Weight

118.16 g/mol

IUPAC Name

benzylidene(methylidene)azanium

InChI

InChI=1S/C8H8N/c1-9-7-8-5-3-2-4-6-8/h2-7H,1H2/q+1

InChI Key

JXWUSCZKOXGWML-UHFFFAOYSA-N

Canonical SMILES

C=[N+]=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Condensation Reactions

One of the most common approaches to synthesizing iminium salts involves condensation reactions between amines and carbonyl compounds. For N-methylidene(phenyl)methaniminium specifically, this would typically involve the reaction of a phenyl-containing precursor with an appropriate nitrogen source followed by introduction of the methylene group.

Condensation methodology has been successfully applied to structurally related compounds. For example, in one protocol for forming iminium intermediates, the reaction of 4-methoxyacetophenone with (S)-(-)-α-methylbenzylamine was performed in toluene with p-toluenesulfonic acid as catalyst. The water formed during the condensation was removed azeotropically using a Dean-Stark trap. This approach could potentially be modified for this compound preparation by using appropriately substituted precursors.

Eschenmoser Coupling Reaction

The Eschenmoser coupling reaction represents another viable method for synthesizing compounds containing a methylidene group connected to a nitrogen atom. This approach has been demonstrated in the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, which contain structural elements similar to our target compound.

The general procedure involves reacting thioamides with activated methylene compounds. For example, the reaction of thiobenzamides with 3-bromooxindoles in dimethylformamide (DMF) at room temperature, followed by treatment with triethylamine, has provided high yields (70-97%) of the corresponding methylidene products.

Specific Preparation Methods for this compound

Phenylaldehyde Condensation Method

Catalyst Systems and Optimization Parameters

Metal Catalysts

Various metal catalysts have been reported for transformations involving iminium intermediates. For instance, palladium catalysts have been employed in the synthesis of 2-[(alkoxyl imine)(phenyl)methyl]benzoic acid derivatives, where N-alkoxyamide and substituted benzaldehyde were reacted in the presence of palladium chloride, hydrogen peroxide, and boron trifluoride etherate.

The role of these catalysts is often to activate the carbonyl group or facilitate the formation of key intermediates. A comparative analysis of different metal catalysts for reactions potentially applicable to this compound synthesis is presented in Table 1.

Table 1: Comparison of Metal Catalysts for Iminium-Forming Reactions

Catalyst Reaction Type Typical Conditions Advantages Limitations Reference
Pd/C Hydrogenation/Bamberger rearrangement Methanol, H₂SO₄, acetic acid High efficiency Requires careful handling
Palladium chloride Alkoxy imine formation DMSO/acetonitrile, 80°C, 15h Good yields with aldehydes Requires oxidant
Ni(II) acetate Organometallic complex formation Refluxing DMF Forms stable complexes Limited substrate scope
Pd(II) acetate Organometallic derivative synthesis Acetonitrile High yield and stability Expensive catalyst
Cu(I) salts N-arylation DMF, elevated temperature Effective for C-N bond formation May require ligands

Base-Promoted Methods

Base-promoted methods have also been documented for preparing compounds with structural elements similar to this compound. For example, the synthesis of N,N-dimethyl-1-phenyl-3-(1-naphthyloxy)propylamine involves the use of potassium hydroxide in dimethylformamide during the etherifiation step, followed by reactions in methylamine solution and sodium borohydride reduction.

For this compound synthesis, the choice of base could significantly affect the reaction outcome. Important factors include:

  • Base strength - Strong bases may be required for deprotonation steps
  • Solubility in the reaction medium - Phase transfer considerations
  • Nucleophilicity - Non-nucleophilic bases may be preferred to avoid side reactions
  • Steric properties - Bulky bases may offer selectivity advantages

Solvent Effects

The choice of solvent can significantly impact reactions leading to iminium salt formation. Common solvents used in related syntheses include:

  • Dimethylformamide (DMF) - Used in various condensation and coupling reactions
  • Methanol - Common for reduction steps and some condensation reactions
  • Acetonitrile - Employed in palladium-catalyzed reactions
  • Toluene - Used for reactions requiring azeotropic water removal

Table 2 summarizes solvent effects on reactions potentially relevant to this compound synthesis.

Table 2: Solvent Effects on Iminium-Forming Reactions

Solvent Polarity Typical Reaction Types Advantages Limitations Reference
DMF High Coupling, condensation Good solubility for many reagents High boiling point, difficult removal ,
Methanol High Reduction, amination Protic solvent, facilitates proton transfers Limited temperature range ,
Toluene Low Condensation with water removal Effective for azeotropic distillation Poor solvent for polar reagents
Acetonitrile Medium Palladium-catalyzed reactions Good solvent for many organometallics Moderate cost
DMSO High Oxidative coupling Excellent solvent for polar compounds Difficult removal, high boiling

Characterization and Analytical Methods

Spectroscopic Characterization

For the characterization of this compound and confirmation of its structure, several spectroscopic techniques are essential:

5.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is particularly valuable for characterizing iminium salts. For compounds similar to this compound, characteristic signals in the ¹H NMR spectrum typically include:

  • The methylene protons attached to the nitrogen
  • The aromatic protons of the phenyl group
  • The iminium proton, if present

In the ¹³C NMR spectrum, the iminium carbon typically shows a characteristic downfield shift due to its electrophilic nature. For example, in related iminium salts of DBU, the iminium carbon (C7) shows a significant deshielding effect compared to the parent compound.

Table 3: Characteristic ¹³C NMR Chemical Shifts for Iminium Carbons

Compound Iminium Carbon (ppm) Reference Carbon (ppm) Δδ (ppm) Reference
DBU 161.5 (C7) - -
N-tosyl LBI of DBU 166.0 (C7) 161.5 +4.5
N-acetyl LBI of DBU 165.8 (C7) 161.5 +4.3
N-methyl LBI of DBU 166.6 (C7) 161.5 +5.1

5.1.2 Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about functional groups present in the molecule. For iminium salts, characteristic absorption bands include:

  • C=N stretching frequency, typically at higher wavenumbers compared to simple imines
  • Aromatic C-H stretching and bending modes for the phenyl group
  • C-N stretching vibrations

As observed in Lewis Base Iminium salts of DBU, the C=N stretching frequency is shifted to the higher side in all iminium salts compared to the parent compound.

5.1.3 Mass Spectrometry

Mass spectrometry is crucial for confirming the molecular weight and formula of this compound. High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak consistent with the molecular formula C₈H₈N (calculated exact mass: 118.065126).

For example, in the synthesis of tert-butyl N-[({[3-(benzyloxy)phenyl]methyl}amino)({[(tert-butoxy)carbonyl]amino})methylidene]carbamate, HRMS (ESI) showed a calculated value for C₂₅H₃₃N₃NaO₅⁺ (M + Na)⁺ of 478.2318 and found 478.2312, demonstrating the precision of this technique.

Chromatographic Analysis

Chromatographic methods are essential for monitoring reaction progress and product purity:

5.2.1 High-Performance Liquid Chromatography (HPLC)

HPLC is particularly suitable for analyzing ionic compounds like this compound. As demonstrated in the analysis of reaction components for methyl N-phenyl carbamate synthesis, HPLC and HPLC-MS are effective tools for identifying components in complex reaction mixtures.

5.2.2 Gas Chromatography (GC)

For volatile derivatives or precursors, GC may be employed, typically using flame ionization detection (FID) or mass spectrometric detection (GC-MS).

Purification Strategies

Purification of this compound would likely involve techniques suitable for ionic compounds:

Crystallization

Crystallization is often effective for purifying ionic compounds. For example, in the synthesis of 1,3-bis(carboxymethyl)imidazolium chloride, the ionic salt was obtained in 95% yield after treatment with concentrated hydrochloric acid.

Ion Exchange Chromatography

Ion exchange chromatography might be suitable for purifying this compound, particularly if counter-ion exchange is required.

Column Chromatography

For precursors or derivatives, column chromatography may be employed. As noted in the synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones, preparative flash chromatography using silica gel or alumina cartridges can be effective.

Applications in Synthetic Chemistry

This compound has potential applications in various synthetic transformations:

As an Electrophilic Reagent

The electrophilic nature of the iminium carbon makes this compound potentially useful in reactions with nucleophiles, leading to functionalized products.

In Heterocycle Synthesis

Iminium salts are valuable intermediates in heterocycle synthesis. For example, compounds structurally related to this compound could potentially be used in the synthesis of nitrogen-containing heterocycles through cyclization reactions.

As a Methylenation Agent

The methylene group in this compound makes it a potential methylenation agent, transferring the CH₂ group to suitable substrates.

Chemical Reactions Analysis

Types of Reactions

N-Methylidene(phenyl)methaniminium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the iminium ion to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iminium ion is replaced by a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with this compound under mild conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted iminium compounds depending on the nucleophile used.

Scientific Research Applications

N-Methylidene(phenyl)methaniminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylidene(phenyl)methaniminium involves its interaction with nucleophiles due to the electrophilic nature of the iminium ion. The positively charged nitrogen atom attracts nucleophiles, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .

Comparison with Similar Compounds

Structural and Bond-Length Comparisons

The C=N bond length in N-Methylidene(phenyl)methaniminium derivatives is critical for understanding their stability and reactivity. Evidence from crystallographic studies (Table 1) highlights variations in bond lengths among related imines and iminium ions:

Compound C=N Bond Length (Å) Reference
This compound 1.292
2-(N-Benzyl-α-iminoethyl)phenol 1.286
(S)-(+)-N-(1-Phenylethyl)salicylideneamine 1.264

The slightly longer C=N bond in this compound (1.292 Å) compared to other imines suggests reduced conjugation due to steric hindrance from the phenyl and methylidene groups. This structural feature may influence its reactivity in cycloadditions or nucleophilic attacks.

Reactivity in Catalytic Hydrogenation

This compound derivatives exhibit distinct reactivity compared to analogs with substituted aryl groups. For example:

  • Phenyl(p-tolyl)methaniminium chloride and (2-Chlorophenyl)(phenyl)methaniminium chloride failed to produce desired products under rhodium-catalyzed asymmetric hydrogenation conditions, likely due to steric hindrance from bulky aryl substituents or electronic deactivation of the iminium center.

Stability and Atmospheric Reactivity

Simpler imines like N-Methylmethanimine (CH₃N=CH₂) exhibit lower stability due to the lack of aromatic stabilization. Theoretical studies predict that N-Methylmethanimine undergoes rapid oxidation in the atmosphere, forming nitrous oxide and formaldehyde. In contrast, the phenyl group in this compound delocalizes electron density, enhancing thermodynamic stability and reducing susceptibility to oxidative degradation.

Comparison with Phenothiazine-Based Iminium Salts

N-(7-Amino-8-methyl-3H-phenothiazin-3-ylidene)-N-methylmethanaminium (CAS 22239-28-7) features an extended aromatic system fused to the iminium core (Table 3). This structural modification increases molar absorptivity and redox stability, making it suitable for applications in dyes or photodynamic therapy.

Property This compound Phenothiazine-Based Iminium
Molar Absorptivity (L·mol⁻¹·cm⁻¹) Not reported >10⁴ (estimated)
Applications Organic synthesis, medicinal chemistry Dyes, photodynamic agents

Q & A

Q. What are the common synthetic routes for N-Methylidene(phenyl)methaniminium, and how can reaction conditions be optimized?

  • Methodological Answer : this compound is often synthesized via fragmentation of precursors such as N-benzylacetamide (BAA). For example, tandem mass spectrometry (MS/MS) of BAA ([M + H]⁺ at m/z 150) generates fragments compatible with the molecular structure of this compound (m/z 120, C₈H₁₀N) . Optimization involves controlling collision-induced dissociation (CID) energy to favor specific fragmentation pathways. Reaction parameters like pH, solvent polarity, and temperature should be calibrated to stabilize the intermediate and minimize side reactions.

Q. How is this compound characterized using spectroscopic and spectrometric techniques?

  • Methodological Answer :
  • Mass Spectrometry : MS/MS fragmentation patterns (e.g., m/z 120 for C₈H₁₀N) are critical for structural confirmation. Isotopic labeling or high-resolution MS (HRMS) can distinguish isobaric interferences .
  • Surface-Enhanced Raman Spectroscopy (SERS) : While not directly studied for this compound, phenyl isocyanide derivatives require metallic substrates (e.g., Au/Ag nanoparticles) for signal enhancement. Substrate uniformity and laser wavelength selection are key to obtaining reproducible spectra .
  • Nuclear Magnetic Resonance (NMR) : Complementary NMR analysis (e.g., ¹H/¹³C) resolves ambiguities in MS data by identifying proton environments and carbon connectivity .

Advanced Research Questions

Q. How can reproducibility challenges in SERS-based analysis of this compound be addressed?

  • Methodological Answer : Reproducibility issues stem from substrate variability. Standardized protocols for substrate preparation (e.g., citrate-reduced Ag colloids) and characterization (UV-Vis plasmon resonance, TEM imaging) are essential. Multivariate data analysis (e.g., PCA, PLS-DA) can deconvolute complex spectra and mitigate batch-to-batch variability . Advanced normalization algorithms (e.g., vector normalization) improve cross-experiment comparability.

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Methodological Answer : 2D/3D-QSAR models are validated approaches. For example, 3D-QSAR using Comparative Molecular Field Analysis (CoMFA) on amino-(3-((3,5-difluoro-4-methyl-6-phenoxypyridine-2-yl)oxy)phenyl)methaniminium derivatives revealed steric/electrostatic contributions to Factor Xa inhibition. Key steps include:
  • Descriptor Selection : Use steric (van der Waals), electrostatic (Coulombic), and hydrophobic parameters.
  • Validation : Split datasets into training/test sets (e.g., 80:20) and compute cross-validated (>0.6) and predictive (>0.5) .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) into Factor Xa’s active site identifies binding poses and critical interactions (e.g., hydrogen bonds with Ser195) .

Q. How can contradictions in spectral data (e.g., MS vs. NMR) during structural elucidation be resolved?

  • Methodological Answer :
  • Integrated Workflow : Combine MS/MS fragmentation data (m/z 120 for C₈H₁₀N) with NMR-derived substituent patterns (e.g., monosubstituted phenyl rings or methylene groups) .
  • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹³C-labeled precursors to track fragment origins in MS spectra .
  • Theoretical Calculations : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate assignments .

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